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Introduction

Fumonisins are toxic secondary metabolites produced by fungi such as Fusarium verticillioides and

Fusarium proliferatum, frequently contaminating maize, cereals, and their derived products [1] [2]. Among

them, fumonisin B2 (FB2) often co-occurs with fumonisin B1 (FB1) and is of significant concern due to its

potential health risks, including hepatotoxic, nephrotoxic, and carcinogenic effects [1] [3]. The International

Agency for Research on Cancer (IARC) classifies fumonisins as Group 2B carcinogens (possibly

carcinogenic to humans) [1].

Accurate risk assessment of FB2 must account for its bioaccessibility—the fraction released from the food

matrix into the digestive tract and available for intestinal absorption. Conventional analytical methods often

underestimate exposure by detecting only "free" fumonisins, missing a significant portion known as "hidden

fumonisins" that are bound to matrix components but can be released during digestion [4] [5]. Research

shows that in vitro digestion of maize and rice can increase measurable FB2 by 36.8% and 58.0%,

respectively, over conventional extraction [4]. This protocol details a standardized in vitro digestion model

to accurately determine the bioaccessibility of FB2, providing a critical tool for realistic human risk

assessment.
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Theoretical Background and Key Concepts

The Concept of Hidden Fumonisins and Bioaccessibility

Hidden Fumonisins: These are fumonisin forms that are not detected by routine analytical methods

due to their association with matrix macromolecules (e.g., proteins or starch) in food. These
interactions are associative rather than covalent, meaning the binding is reversible under digestive

conditions [5].
Bioaccessibility: This refers to the fraction of a contaminant that is released from its food matrix into

the digestive chyme, making it potentially available for intestinal absorption. For FB2, this value is
crucial as it more accurately reflects the internal toxin load the human body is exposed to compared

to the total content in food [4] [6].
Biotransformation: In vivo, fumonisins can undergo enzymatic modifications. The hydrolysis of FB2

by carboxylesterase, leading to the loss of tricarballylic acid (TCA) side chains, results in the
formation of hydrolyzed FB2 (HFB2) [1] [3]. This hydrolyzed form is a significant metabolite and

should be considered in exposure studies.

In Vitro Digestion as a Predictive Tool

In vitro digestion models simulate the human gastrointestinal environment, allowing for the prediction of

contaminant bioaccessibility without the ethical and practical constraints of human or animal studies. The

model described herein replicates the three major phases of digestion—oral, gastric, and intestinal—using

physiologically relevant enzymes, pH, and residence times [4] [3]. When combined with appropriate

analytical techniques, this model provides a robust, reproducible, and high-throughput method for assessing

FB2 bioaccessibility.

Experimental Protocol: In Vitro Digestion of Solid
Samples

Reagents and Equipment
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Simulated Digestive Fluids: Prepare stock solutions of simulated salivary fluid (SSF), gastric fluid

(SGF), and intestinal fluid (SIF) as per the INFOGEST standardized protocol.
Enzymes: α-Amylase (for oral phase), pepsin (for gastric phase), pancreatin and bile salts (for

intestinal phase). Use food-grade enzymes where possible [3].
Chemicals: Potassium chloride (KCl), potassium thiocyanate (KSCN), monosodium phosphate

(NaH2PO4), sodium sulphate (NaSO4), sodium chloride (NaCl), sodium bicarbonate (NaHCO4),
urea, hydrochloric acid (HCl), sodium hydroxide (NaOH), formic acid [3].

Equipment: Water bath or shaking incubator (maintaining 37°C), pH meter, vortex mixer, centrifuge,
analytical balance.

Step-by-Step Digestion Procedure

The following workflow outlines the sequential phases of the in vitro digestion protocol.
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Figure 1: In Vitro Digestion Workflow for Fumonisin B2 Bioaccessibility Analysis.
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Oral Phase:

Weigh 5.0 g of homogenized solid food sample into a digestion vessel.
Add 4.0 mL of simulated salivary fluid (SSF).
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Add 0.5 mL of α-amylase solution (1,500 U/mL final activity in the oral bolus).

Adjust the pH to 7.0 ± 0.2 using NaOH or HCl.
Make up to a final volume of 10 mL with deionized water.

Incubate in a shaking water bath at 37°C for 2 minutes.

Gastric Phase:

To the oral bolus, add 8.0 mL of simulated gastric fluid (SGF).

Add 1.0 mL of pepsin solution (2,000 U/mL final activity in the gastric chyme).
Adjust the pH to 3.0 ± 0.2.

Make up to a final volume of 20 mL with deionized water.
Incubate in a shaking water bath at 37°C for 2 hours.

Intestinal Phase:

To the gastric chyme, add 8.0 mL of simulated intestinal fluid (SIF).
Add 4.0 mL of pancreatin solution (100 U/mL trypsin activity final in the intestinal chyme).

Add 2.0 mL of bile salts solution (10 mM final concentration).
Adjust the pH to 7.0 ± 0.2.

Make up to a final volume of 40 mL with deionized water.
Incubate in a shaking water bath at 37°C for 2 hours.

Termination and Collection:

After the intestinal phase, centrifuge the entire chyme at 5,000 × g for 30 minutes at 4°C.
Carefully collect the supernatant. This represents the bioaccessible fraction of FB2.

The supernatant can be stored at -20°C prior to clean-up and analysis.

Calculation of Bioaccessibility

The bioaccessibility (%) of FB2 is calculated using the following formula: Bioaccessibility (%) =

(CB / CT) × 100 Where:

CB = Concentration of FB2 measured in the bioaccessible fraction (digestive supernatant)
CT = Total concentration of FB2 in the original, undigested sample (determined by routine extraction,

e.g., with acetonitrile/water/formic acid)

Table 1: Bioaccessibility of Fumonisin B2 in Different Food Matrices from Scientific Literature
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Food
Matrix

Total FB2
(µg/kg)

Bioaccessible FB2 (µg/kg)
Bioaccessibility

(%)
References

Maize 71.67 26.4 36.8% [4] [7]

Rice Inferred Inferred 58.0% [4]

Loaf

Bread

415,000 Significant reduction after digestion

with ITCs*

Low Risk [3]

ITCs: Isothiocyanates. The study noted that FB2 adducts formed with ITCs showed very low bioaccessible

amounts after simulated digestion [3].

Analytical Methods for FB2 and HFB2 Quantification

Sample Clean-up and Extraction

For accurate determination, comprehensive sample clean-up is essential. The following table compares

common techniques.

Table 2: Comparison of Solid-Phase Extraction (SPE) Clean-up Methods for Fumonisins

SPE Cartridge
Type

Mechanism
Recommended
Matrices

Recovery for
Fumonisins

References

| Immunoaffinity (IAC) (e.g., FumoniStar) | Antibody-antigen binding | All tested matrices (figs, raisins,

corn, flour, etc.) | 70–120% (optimal) | [2] | | Strong Anion Exchange (MAX) | Anionic exchange under

basic conditions | Maize, digesta, animal feed | >90% (for HFBs after hydrolysis) | [1] | | MultiSep 211 Fum

| Specific for fumonisins | Dried figs, raisins | Good recoveries | [2] | | C18 | Reverse-phase | Dried figs,

wheat flour | Acceptable recoveries | [2] |

Recommended Protocol for Digestate Clean-up using MAX Cartridges [1]:
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Conditioning: Sequentially pass 5 mL of methanol and 5 mL of distilled water through the MAX

cartridge.
Loading: Load the hydrolyzed sample extract (or digestive supernatant) onto the cartridge.

Washing: Wash with 3-5 mL of 2% ammonium hydroxide solution to remove alkaline hydrophilic
impurities.

Elution: Elute acidic and weak polar compounds (FB2, HFB2) with 5 mL of methanol containing
2% formic acid.

Analysis: Evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute in 1 mL of
methanol/water (50:50, v/v) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analysis

LC-MS/MS is the gold standard for simultaneous quantification of FB2 and its metabolites [1].

Chromatography:

Column: CORTECS C18 (2.1 mm × 100 mm, 1.6 µm) or equivalent.
Mobile Phase: (A) 0.2% formic acid in water; (B) methanol with 0.2% formic acid.

Gradient: Start at 50% B, increase to 80% B over 10 min, hold for 3 min, re-equilibrate.
Flow Rate: 0.3 mL/min.

Column Temperature: 32°C [2].

Mass Spectrometry:

Ionization: Electrospray Ionization (ESI) in positive mode.

Acquisition: Multiple Reaction Monitoring (MRM).
Key MRM Transitions for FB2: Precursor ion > product ion (e.g., 705.4 > 336.3 for

quantification; 705.4 > 317.3 for qualification) [1].
Key MRM Transitions for HFB2: Precursor ion > product ion (e.g., 405.2 > 336.3) [1].

The following diagram illustrates the relationship between FB2, its hydrolyzed metabolite, and the analytical

process.
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Figure 2: FB2 Biotransformation and Analysis Pathway.
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Total vs. Bioaccessible Load: Always report both the total concentration of FB2 (from an optimized

routine extraction) and the bioaccessible concentration. The significant difference between these
values underscores the limitation of conventional analysis and the importance of the digestion model

[5].
Matrix Effect: The bioaccessibility of FB2 is highly matrix-dependent. Starchy matrices like maize

and rice can "trap" significant amounts of fumonisins, leading to lower bioaccessibility percentages
compared to the total toxin content [4] [5].

Metabolite Formation: The presence of HFB2 in the digestate indicates potential biotransformation.
Since HFB2 is a known in vivo metabolite, its formation during in vitro digestion should be monitored

and reported, as it contributes to the overall toxicological profile [1] [3].

Troubleshooting and Best Practices

Low Recovery in SPE: If recovery is low, ensure the pH of the sample load is correct. For MAX

columns, the sample should be in a basic condition for proper binding.
Enzyme Activity: Use fresh enzyme preparations and verify activity levels. Degraded enzymes will

not accurately simulate digestion, leading to erroneous bioaccessibility values.
Hidden Fumonisin Confirmation: To confirm the presence of hidden fumonisins, compare the

results of the in vitro digestion protocol with those from a standard extraction. A significantly higher
value post-digestion confirms their presence [4] [5].

Conclusion

This protocol provides a standardized and reliable framework for determining the bioaccessibility of

fumonisin B2 using an in vitro digestion model. By accounting for hidden fumonisins and matrix effects,

this method delivers a more realistic and scientifically robust basis for human exposure assessment, which is

critical for public health protection and regulatory decision-making. The integration of this model with

sophisticated analytical techniques like LC-MS/MS allows researchers to accurately quantify not only FB2

but also its key metabolites, painting a complete picture of its bioaccessible profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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